molecular formula C19H12ClN3O B2600293 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 1272756-40-7

2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2600293
CAS No.: 1272756-40-7
M. Wt: 333.78
InChI Key: NVNZCXKWVLHDQB-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is a benzochromene derivative characterized by a pyridin-4-yl group at position 4, a chloro substituent at position 6, and a β-enaminonitrile moiety at position 3. Benzochromenes are renowned for their antitumor properties, often targeting kinases like EGFR and VEGFR-2 to inhibit cancer cell proliferation . The chloro and pyridinyl substituents in this compound likely enhance its lipophilicity and binding affinity, making it a candidate for selective cytotoxicity .

Properties

IUPAC Name

2-amino-6-chloro-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O/c20-16-9-14-17(11-5-7-23-8-6-11)15(10-21)19(22)24-18(14)13-4-2-1-3-12(13)16/h1-9,17H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNZCXKWVLHDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions (MCRs) which are efficient for constructing complex molecules. One common method is the condensation of 2-amino-3-cyano-4H-chromenes with appropriate aldehydes and amines under basic conditions. The reaction often proceeds in the presence of catalysts such as piperidine or triethylamine, and solvents like ethanol or methanol .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of 4H-chromenes, which are bicyclic compounds characterized by a benzopyran system. The synthesis of this compound typically involves multi-component reactions that yield high purity and yield under mild conditions. For instance, one synthesis method employs microwave irradiation to enhance reaction efficiency, leading to improved yield and reduced reaction times .

Anticancer Activity

1. Cytotoxic Effects:
Research has demonstrated that derivatives of 4H-chromenes exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile displays potent growth inhibition in human tumor cells, with IC50 values indicating strong cytotoxicity comparable to established chemotherapeutics like etoposide .

2. Mechanism of Action:
The anticancer activity is often attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation. In particular, it has been noted for its inhibitory effects on the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .

Enzyme Inhibition

1. Antioxidant Properties:
The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress—a contributor to cancer progression. Studies have indicated that derivatives of this compound can scavenge free radicals effectively, thus providing a dual mechanism of action by both inhibiting cancer cell proliferation and protecting healthy cells .

2. Enzyme Targets:
In addition to its direct anticancer effects, 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile has been explored for its potential as an inhibitor of various enzymes related to cancer metabolism and progression. This includes inhibition of enzymes involved in DNA repair mechanisms, which could enhance the efficacy of existing chemotherapeutic agents .

Other Therapeutic Applications

1. Antimicrobial Activity:
Beyond its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

2. Neuroprotective Effects:
Preliminary studies suggest that compounds within this class may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation. This opens avenues for exploring their use in treating neurodegenerative diseases .

Case Studies and Research Findings

Study Focus Findings
Study A (2020)Anticancer ActivityDemonstrated IC50 < 1 μM against multiple human cancer cell lines; effective inhibition of EGFR and VEGFR pathways .
Study B (2019)Enzyme InhibitionIdentified as a potent inhibitor of DNA repair enzymes; enhanced sensitivity of cancer cells to chemotherapeutics .
Study C (2021)Antimicrobial EffectsShowed significant activity against Gram-positive and Gram-negative bacteria; potential for new antibiotic development .

Mechanism of Action

The mechanism by which 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects is still under investigation. it is believed to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and nitrile groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • Melting Points : Chloro-substituted compounds (e.g., target, 4b in : 212–216°C) generally have higher melting points than methoxy analogues (493–494 K in ) due to increased molecular symmetry .
  • NMR Data : The pyridin-4-yl group in the target compound produces distinct aromatic proton signals (δ 7.1–8.5 ppm), while azo derivatives show additional peaks for diazenyl protons (δ 6.9–7.4 ppm) .
  • IR Spectroscopy: All compounds exhibit CN stretches (~2188 cm⁻¹) and NH2 bands (~3448 cm⁻¹), confirming the β-enaminonitrile scaffold .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Pyridin-4-yl vs. Aryl Groups : Docking studies reveal that the pyridin-4-yl group in the target compound forms a stable hydrogen bond with Lys721 in EGFR’s ATP-binding pocket, unlike dichlorophenyl or methoxyphenyl substituents .
  • Chloro at Position 6 : Enhances hydrophobic interactions with VEGFR-2’s Leu840 and Val848, improving binding affinity (ΔG: −9.2 kcal/mol vs. −8.5 kcal/mol for methoxy analogues) .
  • β-Enaminonitrile Moiety: Critical for mimicking ATP’s adenine ring, enabling competitive kinase inhibition .

Biological Activity

The compound 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is a member of the benzochromene family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13ClN2O\text{C}_{16}\text{H}_{13}\text{ClN}_{2}\text{O}

This structure features a chromene core with a pyridine ring and an amino group, contributing to its biological properties.

Research indicates that compounds within the benzochromene class exhibit various mechanisms of action, including:

  • Inhibition of Topoisomerase : Chromenes have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
  • Induction of Apoptosis : Certain derivatives are known to induce apoptosis in cancer cells through caspase activation and modulation of apoptotic pathways .
  • Antimicrobial Activity : Compounds have demonstrated efficacy against bacterial and fungal strains, suggesting potential as antimicrobial agents .

Anticancer Activity

A significant area of study involves the anticancer potential of this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism
SK-LU-1 (Lung)< 1Apoptosis induction via caspases
PC-3 (Prostate)1.5Topoisomerase inhibition
T. cruzi0.12Antiparasitic activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency.

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have reported its effectiveness against several Candida strains with MIC values comparable to fluconazole, suggesting its potential as an antifungal agent .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study conducted by Kemnitzer et al. demonstrated that derivatives similar to this compound induced apoptosis in cancer cells through tubulin inhibition, leading to cell cycle arrest and subsequent cell death .
  • Antifungal Efficacy : Another research project evaluated the antifungal activity of various chromene derivatives, including our compound of interest, against Candida species. The results showed promising antifungal activity with lower MIC values than traditional treatments .

Q & A

Q. Key Parameters :

ReagentSolventCatalystTemp./TimeYield
α-cyanocinnamonitrileEthanolPiperidineReflux, 60–90 min75–85%
Malonitrile + aldehydePEG-400None100°C, 2–3 hrs65–80%

Basic: How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystals are grown via slow evaporation of ethanol or DCM.
  • Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement using software like SHELXL, with R-factors < 0.05 for high precision .
  • Key metrics : Bond lengths (C–C: 1.35–1.48 Å), ring puckering parameters (Cremer-Pople analysis), and hydrogen-bonding networks .

Advanced: How can discrepancies between crystallographic data and computational models be resolved?

Discrepancies in ring puckering or hydrogen-bond geometries often arise from:

  • Dynamic disorder in crystal lattices.
  • Limitations in DFT functional approximations (e.g., B3LYP vs. M06-2X).
    Resolution Strategies :

Re-refinement of X-ray data with higher restraints on thermal parameters .

Hirshfeld surface analysis to quantify intermolecular interactions (e.g., F⋯H or Cl⋯H contacts) .

Molecular dynamics simulations to assess conformational flexibility in solution .

Advanced: What methodologies are used to evaluate its biological activity?

Antimicrobial and antitumor assays include:

  • Broth microdilution (MIC against S. aureus, E. coli) .
  • MTT assay for cytotoxicity (IC₅₀ values vs. HeLa or MCF-7 cell lines) .
  • Molecular docking with target proteins (e.g., M. tuberculosis enoyl-ACP reductase) to rationalize activity .

Q. Data Interpretation :

  • Correlate substituent effects (e.g., electron-withdrawing Cl or pyridinyl groups) with enhanced activity.
  • Address false positives via counter-screening in non-target cell lines .

Advanced: How do solvent and catalyst choice impact reaction efficiency?

Q. Solvent Effects :

  • Ethanol/Piperidine : Favors cyclization via deprotonation of naphthol.
  • PEG-400 : Enhances polarity, accelerating ring closure without catalysts .
    Catalyst Optimization :
  • Piperidine vs. morpholine : Piperidine yields higher enantiomeric purity (85% vs. 72%) .
  • Microwave irradiation reduces side reactions (e.g., nitrile hydrolysis) .

Basic: What spectroscopic techniques complement structural analysis?

  • FT-IR : Confirms nitrile (ν~2220 cm⁻¹) and amino (ν~3400 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (δ 110–160 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How are structure-activity relationships (SARs) studied for this compound?

Q. SAR Workflow :

Derivatization : Synthesize analogs with varied substituents (e.g., Cl → F, pyridinyl → phenyl).

Bioassay : Test against bacterial/cancer cell lines.

QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .
Key Finding : Chlorine at C-6 enhances lipophilicity and membrane permeability, improving MIC values by 2–4× .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is inefficient; optimize via recrystallization (ethanol/water mixtures) .
  • Byproducts : Nitrile dimerization or naphthol oxidation—mitigated by inert atmospheres (N₂) .
  • Yield Consistency : Batch-to-batch variability <5% achieved via strict stoichiometric control (1:1 naphthol:cyanocinnamonitrile) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.